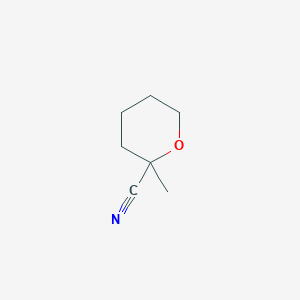
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one, also known as HMC, is a synthetic compound that belongs to the class of flavonoids. HMC has been synthesized and studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is not fully understood. However, it is believed that 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one exerts its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects:
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to have various biochemical and physiological effects. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and cancer progression. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
実験室実験の利点と制限
One of the main advantages of using 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in lab experiments is its high purity and stability. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. One area of future research is the development of more efficient synthesis methods for 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. Another area of future research is the investigation of the potential use of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in combination with other anti-inflammatory and anti-cancer agents. Additionally, the potential use of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in other scientific research applications, such as neuroprotection and cardiovascular disease, should be explored.
合成法
The synthesis of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one involves the reaction of 3-methylphenol with 2,4,5-trifluorobenzaldehyde in the presence of a base and a catalyst. The resulting intermediate is then reacted with 4-hydroxycoumarin to yield 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. The synthesis of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been optimized to produce high yields and purity levels.
科学的研究の応用
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been studied for its potential use in various scientific research applications. One of the most promising applications of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is as an anti-inflammatory agent. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has also been studied for its potential use as an anti-cancer agent. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-9-3-2-4-11(7-9)23-15-14(22)12-6-5-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGSJTAYEJIPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

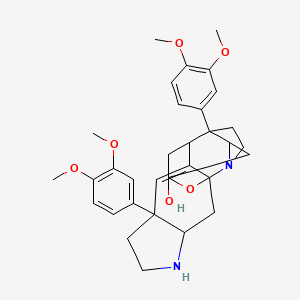



![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)
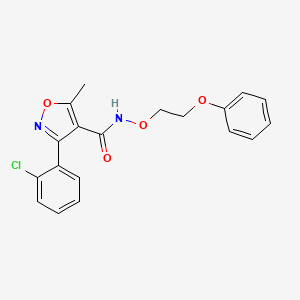
![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)
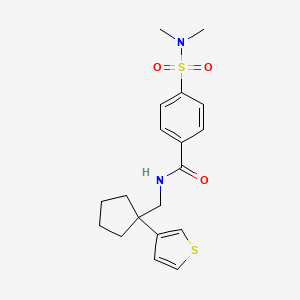

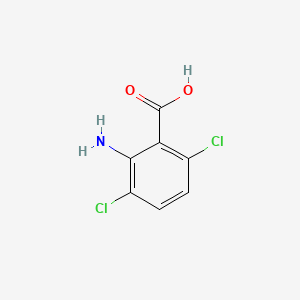
![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)
